molecular formula C15H19BrN4O B13911361 N-(4-bromo-2-methylbenzyl)-1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide

N-(4-bromo-2-methylbenzyl)-1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13911361
M. Wt: 351.24 g/mol
InChI Key: URGYGCPPNUDQMH-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylbenzyl)-1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylbenzyl)-1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Benzyl Group: The 4-bromo-2-methylbenzyl group can be introduced via a nucleophilic substitution reaction.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its triazole moiety, which is known for its pharmacological properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylbenzyl)-1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.

    Chemical Reactivity: The triazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylbenzyl)-1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(4-fluoro-2-methylbenzyl)-1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(4-bromo-2-methylbenzyl)-1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C15H19BrN4O

Molecular Weight

351.24 g/mol

IUPAC Name

N-[(4-bromo-2-methylphenyl)methyl]-1-tert-butyltriazole-4-carboxamide

InChI

InChI=1S/C15H19BrN4O/c1-10-7-12(16)6-5-11(10)8-17-14(21)13-9-20(19-18-13)15(2,3)4/h5-7,9H,8H2,1-4H3,(H,17,21)

InChI Key

URGYGCPPNUDQMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)CNC(=O)C2=CN(N=N2)C(C)(C)C

Origin of Product

United States

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